Predicted GABAA Receptor Binding Affinity: Fluclotizolam vs. Etizolam and Clonazolam
In a QSAR model developed to predict GABAA receptor binding affinity (expressed as log 1/c), fluclotizolam was predicted to have a value of 8.91. This places its predicted affinity between the clinically used etizolam (log 1/c predicted: 8.3262) and the potent designer benzodiazepine clonazolam (log 1/c predicted: 10.14) [1]. This quantitative prediction provides a basis for differentiating fluclotizolam's in silico potency profile from other DBZDs.
| Evidence Dimension | Predicted GABAA receptor binding affinity (log 1/c) |
|---|---|
| Target Compound Data | 8.91 |
| Comparator Or Baseline | Etizolam: 8.3262; Clonazolam: 10.14 |
| Quantified Difference | Higher than etizolam by 0.58 log units; lower than clonazolam by 1.23 log units. |
| Conditions | 3D QSAR model based on 69 training compounds; predicted binding affinity to GABAA receptor. |
Why This Matters
This data allows researchers to select a compound with a specific predicted potency profile for SAR studies or assay development, rather than assuming all thienotriazolodiazepines are equivalent.
- [1] Manchester KR, Waters L, Haider S, Maskell PD. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines. Forensic Toxicol. 2022 Mar 16;40(2):349-356. View Source
